Product packaging for Sanjoinine G1(Cat. No.:)

Sanjoinine G1

Cat. No.: B1251326
M. Wt: 552.7 g/mol
InChI Key: HEBPXDNWUOXIPK-XLIKFSOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sanjoinine G1 is a cyclopeptide alkaloid naturally found in Ziziphi Spinosae Semen (ZSS), the seeds of the Zizyphus jujuba plant . This compound belongs to a class of 14-membered macrocyclic para-cyclophanes characterized by an endocyclic aryl-alkyl ether bond . Its complex structure has made it a target for total synthesis, achieved through convergent strategies featuring a key intramolecular S N Ar reaction . This compound is of significant interest in neurological and pharmacological research. Extracts of its plant source, ZSS, have a long history of use in traditional medicine for sedative and tranquilizing purposes . Research into the biological activity of related cyclopeptide alkaloids from the same source indicates potential interactions with calmodulin in a calcium-dependent manner and modulatory effects on GABAergic systems, which are critical pathways in the central nervous system . These properties make this compound a valuable reference standard and active investigational compound for researchers studying the mechanisms of sedation, convulsion, and other neuropsychiatric conditions . Our product is supplied as a high-purity compound to ensure consistency and reliability in your experimental results. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H44N4O5 B1251326 Sanjoinine G1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H44N4O5

Molecular Weight

552.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,11R)-11-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H44N4O5/c1-19(2)16-24-29(37)32-18-26(36)22-12-14-23(15-13-22)40-28(20(3)4)27(31(39)33-24)34-30(38)25(35(5)6)17-21-10-8-7-9-11-21/h7-15,19-20,24-28,36H,16-18H2,1-6H3,(H,32,37)(H,33,39)(H,34,38)/t24-,25-,26-,27-,28-/m0/s1

InChI Key

HEBPXDNWUOXIPK-XLIKFSOKSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)NC[C@@H](C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C)O

Canonical SMILES

CC(C)CC1C(=O)NCC(C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C)O

Synonyms

sanjoinine G1

Origin of Product

United States

Structural Characterization and Stereochemistry Studies

Methodologies for Isolation and Purification from Biological Matrices

The primary natural source of Sanjoinine G1 is the seeds of Ziziphus vulgaris var. spinosus, a plant material also known as Sanjoin in traditional medicine. researchgate.netird.fr The isolation and purification of this specific alkaloid from the complex biological matrix of the seeds require a multi-step process designed to separate it from other alkaloids, flavonoids, saponins, and lipids. researchgate.netird.fr

The process begins with the extraction of total alkaloids from the pulverized plant material. While various solvent systems can be employed, a common approach involves extraction with a solvent like chloroform (B151607) in a Soxhlet apparatus to yield a crude extract. tandfonline.com This initial extract contains a mixture of numerous compounds. To isolate this compound and other specific alkaloids, a combination of advanced chromatographic techniques is essential. ird.fr Methods such as flash column chromatography, preparative thin-layer chromatography (TLC), and semi-preparative high-performance liquid chromatography (HPLC) are systematically applied to separate the components of the crude alkaloidal fraction, ultimately yielding pure this compound. ird.fr

Table 1: Summary of Isolation and Purification Steps for this compound
StepMethodologyPurpose
1. ExtractionSolvent extraction (e.g., with chloroform) of pulverized seeds of Ziziphus vulgaris var. spinosus.To obtain a crude extract containing the total alkaloidal fraction.
2. FractionationFlash Column ChromatographyInitial separation of the crude extract into simpler fractions based on polarity.
3. SeparationPreparative Thin-Layer Chromatography (TLC)Further separation of alkaloid-rich fractions.
4. Final PurificationSemi-preparative High-Performance Liquid Chromatography (HPLC)To isolate this compound to a high degree of purity from closely related compounds. ird.fr

Advanced Spectroscopic and Chiroptical Techniques for Absolute Configuration Determination

Determining the precise three-dimensional structure, or absolute configuration, of a complex molecule like this compound is a critical challenge. Researchers have successfully established its structure through a combination of spectroscopic analysis to define its planar structure and chiroptical methods to resolve its stereochemistry. researchgate.netresearchgate.net

The definitive absolute configuration of this compound has been established as N-[(S)-(N′,N′)-dimethylphenylalanyl]-cyclo[O-(2S,3S)-β-oxyleucyl-(S)-leucyl-(2-amino-(1R)-hydroxyethyl)-p-phenyl]. researchgate.netresearchgate.net This structure was elucidated using several key techniques. First, one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, along with high-resolution mass spectrometry (HR-MS), were used to determine the molecular formula and the connectivity of the atoms, establishing the basic two-dimensional framework of the molecule. researchgate.netdoc-developpement-durable.org

However, to assign the specific stereochemistry at each chiral center, chiroptical methods were indispensable. The circular dichroism (CD) exciton-coupling method was specifically employed for this compound. researchgate.netresearchgate.net This powerful technique measures the differential absorption of left and right circularly polarized light by a molecule containing multiple chromophores. The resulting CD spectrum provides information about the spatial arrangement of these chromophores, allowing for the unambiguous assignment of the absolute configuration. The total synthesis of this compound serves as the ultimate confirmation of its structure, as the properties of the synthetic molecule can be directly compared to those of the natural product. researchgate.net

Table 2: Techniques for the Structural Elucidation of this compound
TechniquePurposeInformation Obtained
NMR Spectroscopy (1D & 2D)Planar Structure DeterminationAtom connectivity, proton and carbon environments. doc-developpement-durable.org
Mass Spectrometry (MS)Molecular Weight & FormulaPrecise molecular weight and elemental composition. researchgate.net
Circular Dichroism (CD)Absolute Configuration DeterminationSpatial arrangement of chromophores, confirming the 3D structure. researchgate.netresearchgate.net
Total SynthesisStructural ConfirmationVerifies the proposed structure and stereochemistry by creating an identical molecule from scratch. researchgate.netepfl.ch

Characterization of Isomeric Forms and Stereochemical Variants of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. wikipedia.org Due to its multiple chiral centers, this compound can theoretically exist in numerous stereoisomeric forms. While nature typically produces only one specific stereoisomer, chemical synthesis allows for the creation and characterization of others.

Table 3: Comparison of this compound and its Known Stereochemical Variant
CompoundDescriptionRelationshipSignificance
This compoundThe naturally occurring cyclopeptide alkaloid.Reference compound.Isolated from Ziziphus vulgaris var. spinosus. researchgate.net
epi-C11 this compoundA synthetic stereoisomer of this compound.Epimer (a type of diastereomer); differs from this compound only in the stereochemical configuration at the C-11 position. researchgate.netCreated via chemical synthesis to confirm the structure of the natural product. researchgate.net

Biosynthetic Pathways and Precursor Analysis

Proposed Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Hypothesis for Cyclopeptide Alkaloids

The biosynthesis of cyclopeptide alkaloids is hypothesized to involve RiPP precursor peptides. rsc.orgnih.gov These precursor peptides are ribosomally synthesized and subsequently undergo post-translational modifications (PTMs) and proteolytic cleavage to yield the mature cyclic peptide. rsc.orgresearchgate.net Plant RiPP precursors can be larger than typical bacterial RiPP precursors and may contain multiple core sequences. rsc.orgresearchgate.netnih.gov It has been hypothesized that cyclic peptide motifs might "hijack" plant proteins and their processing enzymes for biosynthesis, with these motifs potentially serving as RiPP core peptides for PTM and proteolysis. rsc.orgresearchgate.netnih.gov Cyclopeptide alkaloids are characterized as plant side-chain cross-linked cyclopeptides, typically four or five amino acids in size. rsc.orgnih.gov

Identification of Amino Acid Precursors and Putative Biosynthetic Intermediates

Cyclopeptide alkaloids are derived from amino acid building blocks. uantwerpen.be The macrocyclic ring system is formed from components including an amino acid, a β-hydroxy amino acid, and a hydroxystyrylamine moiety, which is biogenetically derived from tyrosine. uantwerpen.be Sanjoinine G1 is a 14-membered ring compound containing a β-hydroxyleucine moiety adjacent to the aromatic system. researchgate.net Other amino acid building blocks found in related cyclopeptide alkaloids from Ziziphus species include isoleucine, valine, N-methyl- or N,N-dimethyl-alanine, proline, and leucine. uantwerpen.be Specifically, the terminal basic amino acid (unit A) in some related cyclopeptide alkaloids is N,N-dimethyl-phenylalanine. uantwerpen.be

While specific intermediates leading directly to this compound are not explicitly detailed in the search results, the general RiPP biosynthetic pathway involves precursor peptide formation, followed by PTMs and proteolysis. rsc.org The formation of the characteristic styrylamine (B14882868) moiety in cyclopeptide alkaloids involves the decarboxylation and desaturation of tyrosine. nih.gov

Enzymatic Mechanisms Implicated in this compound Biosynthesis

The biosynthesis of cyclopeptide alkaloids involves specific enzymatic activities. Copper-dependent BURP peptide cyclases are implicated in the ribosomal synthesis of these compounds. mdpi.comresearchgate.net These enzymes are believed to facilitate the macrocyclization process. mdpi.comresearchgate.net The formation of the ether linkage between the phenolic oxygen of tyrosine and the β-carbon of a nearby amino acid is a key step in the formation of the cyclopeptide alkaloid ring system. nih.gov This processing is consistent with the hypothesis involving PF10950 proteins, which feature the DUF2775 domain and are considered putative precursors. mdpi.com

While the precise enzymatic steps for this compound are not fully elucidated in the provided texts, the biosynthesis of other cyclopeptide alkaloids and plant RiPPs involves various enzymatic modifications such as macrocyclization (head-to-tail, side-chain-to-side-chain, or side-chain-to-backbone), disulfide bond formation, pyroglutamate (B8496135) formation, methylation, and hydroxylation. rsc.orgnih.govresearchgate.netnih.gov Studies on other natural product biosynthetic pathways highlight the diverse enzymatic mechanisms involved in forming complex structures, including cyclization reactions, methyl transfers catalyzed by methyltransferases, and oxidation/reduction reactions catalyzed by enzymes like oxygenases and reductases. beilstein-journals.orgu-tokyo.ac.jpbiorxiv.orgmdpi.com

Investigations into the Genetic Basis for this compound Production

The genetic basis for cyclopeptide alkaloid production, including this compound, is linked to genes encoding RiPP precursor peptides and associated modifying enzymes. mdpi.comrsc.orgnih.govresearchgate.net Studies have utilized transcriptome mining to identify dedicated RiPP precursor peptides and widely distributed split BURP peptide cyclase containing gene clusters associated with cyclopeptide alkaloid biosynthesis. nih.gov In Ziziphus species, predicted split precursor peptides have been found to co-localize on the genome with hypothetical peptide cyclase genes. mdpi.comresearchgate.net

Research in Ziziphus jujuba has involved mining genomes and transcriptomes to understand the biosynthetic production and diversification of 14-membered cyclopeptide alkaloids like sanjoinine A. digitellinc.com An N-methyltransferase involved in the biosynthesis of cyclopeptide alkaloids and responsible for inter-cultivar content variation has been identified through metabolome and transcriptome integration studies in jujube. researchgate.net The identification of unannotated precursor peptides in plant genomes and transcriptomes underscores the ongoing efforts to fully understand the genetic landscape of plant RiPP biosynthesis. nih.gov

Synthetic Chemistry and Analogue Development

Evolution of Total Synthesis Strategies for Sanjoinine G1

The total synthesis of this compound has evolved through various strategies aimed at overcoming the inherent complexities of its molecular architecture. Early efforts laid the groundwork by identifying key challenges, while later approaches focused on increasing efficiency, convergence, and stereocontrol.

Early Methodologies and Associated Synthetic Challenges

Early synthetic approaches to cyclopeptide alkaloids like this compound faced primary challenges in constructing the β-hydroxy enamide moiety and achieving macrocyclization to form the 14-membered ring. The formation of the alkyl-aryl ether linkage and the introduction of unsaturation were also significant hurdles. researchgate.net Traditional methods for macrocyclization, such as simple amide formation, were often difficult due to the need for a defined pre-cyclization conformation, an entropically unfavorable process. nih.gov

Convergent and Asymmetric Synthetic Approaches

More recent strategies have emphasized convergent and asymmetric synthesis to improve efficiency and stereochemical control. A convergent total synthesis of this compound featuring a key intramolecular SNAr reaction for the formation of the aryl-alkyl ether bond and macrocycle has been reported. epfl.chepfl.chcapes.gov.brnih.gov This approach required only two conventional peptide coupling steps for the preparation of the cyclization precursor. epfl.ch Asymmetric synthesis has been crucial for establishing the correct stereochemistry at the multiple chiral centers present in this compound. epfl.chacs.org

Key Transformations and Reaction Design: Macrocyclization and Aryl Ether Formation

Two of the most critical transformations in the synthesis of this compound are the formation of the macrocyclic ring and the construction of the aryl-alkyl ether linkage. Various methods have been explored for macrocyclization, including macrolactamization using activating agents like PyBOP and DIPEA, or modified Schmidt protocols involving activated pentafluorophenyl esters. researchgate.netcapes.gov.br Intramolecular amidation of vinyl iodides has also been utilized in the synthesis of structural analogs, simultaneously forming the enamide and facilitating macrocyclization with good yields and stereochemical fidelity.

The aryl-alkyl ether bond formation has been achieved through different strategies. The SNAr reaction, particularly with activated aryl halides such as 4-fluorobenzonitrile, has been a key method, often employed as a late-stage cyclization step. researchgate.netcapes.gov.brnih.govcapes.gov.brresearchgate.netnih.govacs.orgnih.gov This method has the advantage of retaining the configuration of chiral alcohol substrates. nih.gov Another approach involves the Mitsunobu reaction between a phenol (B47542) derivative and an alkyl alcohol. nih.govacs.org

Synthetic Routes to Stereoisomers and Related Cyclopeptide Alkaloids (e.g., Sanjoinine A, C-11 Epimer)

Synthetic efforts have also targeted the preparation of stereoisomers of this compound, such as the C-11 epimer, to understand the role of stereochemistry in their biological activity. researchgate.netcapes.gov.bracs.orgjst.go.jpcapes.gov.br Routes to the C-11 epimer often parallel those for this compound, with strategies allowing for the separation of epimeric intermediates or the control of stereochemistry during key steps. researchgate.net

The synthesis of related cyclopeptide alkaloids, such as Sanjoinine A (frangufoline), has also been accomplished using methodologies similar to those developed for this compound, particularly concerning the formation of the macrocyclic ring and the aryl-alkyl ether linkage. researchgate.netnih.gov These syntheses contribute to a broader understanding of the structural features and synthetic accessibility within the cyclopeptide alkaloid class.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are important for exploring the relationship between structure and activity and for developing potential new therapeutic agents. researchgate.netnih.govmdpi.comacs.org Synthetic strategies for analogues often involve modifications of the linear peptide precursor before macrocyclization or functional group manipulations on the synthesized macrocycle. These efforts can involve altering amino acid residues, modifying the aryl or alkyl portions of the ether linkage, or introducing different substituents on the macrocyclic ring. researchgate.netnih.govmdpi.com Recent advancements in synthetic methodologies, including modular biomimetic assembly and diversity-oriented synthesis, have expanded the ability to create structurally diverse macrocyclic libraries, which can include this compound-inspired compounds. mdpi.comacs.org

Pharmacological Research and Biological Activities Pre Clinical Focus

In Vitro Pharmacological Investigations of Sanjoinine G1

In vitro studies provide initial insights into how a compound interacts with biological targets at the cellular or molecular level.

Evaluation in Cellular Models

Enzyme Modulation Studies (e.g., Calmodulin-related activities)

Enzyme modulation studies investigate whether a compound can activate or inhibit specific enzymes, which can provide clues about its mechanism of action. Calmodulin (CaM) is a calcium-binding protein that regulates the activity of numerous enzymes and ion channels in both plants and vertebrates. researchgate.netnih.gov Some natural products, particularly alkaloids and peptides, have been identified as calmodulin inhibitors. researchgate.net Research on cyclopeptide alkaloids and peptide alkaloids from Ziziphus species has included investigations into their effects on calmodulin-dependent enzymes like calmodulin-dependent calcium-ATPase and phosphodiesterase. researchgate.net These studies suggest a potential interaction between this compound or related compounds and calmodulin-mediated pathways.

In Vivo Studies in Animal Models

In vivo studies in animal models are essential for evaluating the systemic effects of a compound and its potential therapeutic benefits in a living organism. medwinpublishers.comnuvisan.comnih.gov

Behavioral and Central Nervous System Effects (e.g., sedative properties)

Ziziphus species, the source of this compound, are traditionally known for their sedative and hypnotic properties. mdpi.comresearchgate.netnih.govresearchgate.net Studies in animal models have investigated the effects of Ziziphus extracts and isolated alkaloids on the central nervous system, including their sedative and anti-anxiety effects. mdpi.comresearchgate.netnih.govresearchgate.net Cyclopeptide alkaloids, including this compound, are considered among the compounds potentially responsible for these effects. mdpi.comnih.govird.fr Animal experiments have demonstrated that alkaloids from Ziziphus spinosa seeds can exert sedative and hypnotic functions, potentially through pathways involving melatonin. mdpi.com Studies measuring the prolongation of sleeping time induced by hexobarbital (B1194168) in mice have been used to assess the sedative activity of Ziziphus extracts and isolated alkaloids. ird.fr Some cyclopeptide alkaloids, such as frangufoline (B1674050) (Sanjoinine A), have shown potent sedative activity in these models. ird.fr

Anti-inflammatory and Antioxidant Activity Assessments

Inflammation and oxidative stress are implicated in the pathogenesis of various diseases. ijmcmed.orgvef.hr Ziziphus species have been reported to possess anti-inflammatory and antioxidant properties. researchgate.netresearchgate.netidosi.orgresearchgate.netresearchgate.net These activities are often attributed to the presence of various phytochemicals, including alkaloids, flavonoids, and phenolic compounds. researchgate.netmdpi.comresearchgate.netidosi.orgresearchgate.netnih.gov Preclinical studies, often using animal models of inflammation or oxidative stress, are conducted to evaluate these effects. ijmcmed.orgvef.hrms-editions.clnih.gov While the provided search results broadly mention the anti-inflammatory and antioxidant potential of Ziziphus extracts and their constituents, specific detailed data tables focusing solely on this compound's activity in these in vivo models were not extensively provided. However, the presence of this compound in plants known for these activities suggests its potential contribution.

Comparative Biological Activities of this compound and Structurally Related Cyclopeptides

This compound is a cyclopeptide alkaloid isolated from the seeds of Ziziphus jujuba var. spinosa, commonly known as Sanjoin nih.govsci-toys.com. Cyclopeptide alkaloids are a significant class of natural products found predominantly in the Rhamnaceae family, including the Ziziphus genus nih.govnih.gov. These compounds have garnered attention due to a diverse array of reported biological activities, and research efforts have aimed to elucidate the structure-activity relationships within this group nih.gov.

While specific, detailed comparative studies directly pitting this compound against a wide range of other structurally related cyclopeptides in a single experimental setup are not extensively detailed in the provided search snippets, the collective findings on various Ziziphus cyclopeptide alkaloids offer insights into their comparative biological potential. This compound is often mentioned alongside other Sanjoinine cyclopeptides such as Sanjoinine A, B, D, and F, all isolated from Sanjoin nih.govuni.lubidd.group.

One well-documented activity within this class is related to effects on the central nervous system, particularly sedative properties. Sanjoinine A, also identified as frangufoline, has demonstrated strong sedative activity nih.gov. A study comparing the sedative activity of frangufoline (Sanjoinine A) with other alkaloids found in Sanjoin, such as nuciferine (B1677029) and coclaurine, indicated that frangufoline possessed potent sedative effects nih.gov. This suggests that cyclopeptide alkaloids, including those structurally related to this compound, contribute significantly to the traditional sedative uses of Ziziphus seeds nih.govnih.gov.

Beyond sedative effects, other cyclopeptide alkaloids from Ziziphus species have shown different biological activities. For instance, nummularine-C, nummularine-R, and hemsine-A, isolated from Ziziphus oxyphylla, exhibited inhibitory effects on α-glucosidase and demonstrated anti-glycation activities. These compounds were reported to be more active than positive controls in α-glucosidase inhibition assays nih.gov. Additionally, oxyphylline-B, oxyphylline-C, oxyphylline-D, nummularine-C, and nummularine-R have shown in vitro antioxidative (radical scavenging) potential nih.gov.

Research on cyclopeptide alkaloids from the root of Ziziphus mauritiana highlighted that compounds possessing a hydroxyproline (B1673980) residue and terminal N-methylated or N,N-dimethylated amino acid residues displayed potent antiplasmodial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis uni.lu. While this compound contains N,N-dimethylphenylalanine nih.gov, this study suggests that specific structural features within the cyclopeptide framework can influence the type and potency of biological activity.

Antiviral activity has also been reported for cyclopeptide alkaloids from Ziziphus jujuba. Jubanine H, for example, has been characterized as an antiviral cyclopeptide alkaloid nih.gov.

The available data, while not always providing direct head-to-head quantitative comparisons with this compound, underscore that cyclopeptide alkaloids from Ziziphus species, structurally related to this compound, exhibit a range of biological activities including sedative, anti-diabetic (via α-glucosidase inhibition and anti-glycation), antioxidant, antiplasmodial, antimycobacterial, and antiviral effects. This suggests that structural variations among these cyclopeptides likely contribute to their distinct or overlapping pharmacological profiles.

Summary of Comparative Biological Activities of Selected Ziziphus Cyclopeptide Alkaloids

Compound NameReported Biological ActivitiesNotes on Comparison
This compoundSedative (implied as part of active fraction) nih.govnih.govComponent of the alkaloidal fraction with sedative activity. nih.gov
Sanjoinine A (Frangufoline)Strong Sedative nih.gov, Anxiolytic nih.govPotent sedative activity compared to other alkaloids like nuciferine and coclaurine. nih.gov
Nummularine-Cα-glucosidase inhibition, Anti-glycation, Antioxidant nih.govMore active than positive controls in α-glucosidase inhibition. nih.gov
Nummularine-Rα-glucosidase inhibition, Anti-glycation, Antioxidant nih.govMore active than positive controls in α-glucosidase inhibition. nih.gov
Hemsine-Aα-glucosidase inhibition, Anti-glycation nih.govMore active than positive controls in α-glucosidase inhibition and anti-glycation. nih.gov
Jubanine HAntiviral nih.govReported antiviral activity from Z. jujuba. nih.gov
Cyclopeptides with Hydroxyproline & N-methylated/N,N-dimethylated residuesAntiplasmodial, Antimycobacterial uni.luActivity linked to specific structural features. uni.lu

This table highlights the diverse activities observed within the cyclopeptide alkaloid class from Ziziphus, providing a comparative context for the potential biological roles of this compound and its relatives.

Mechanisms of Action and Molecular Target Identification

Elucidation of Cellular and Subcellular Targets of Sanjoinine G1

The specific cellular and subcellular targets of this compound have not yet been fully elucidated in published research. Cyclopeptide alkaloids, as a class, are known to possess a range of biological activities, including sedative and antibacterial effects, suggesting they may interact with various cellular components. nih.gov For instance, research on the related compound Sanjoinine A, also isolated from Ziziphus jujuba, has shown that it can modulate neuronal activity, suggesting potential targets within the central nervous system for this class of alkaloids. nih.govnih.gov However, direct studies identifying the specific organelles, proteins, or other macromolecular structures that this compound binds to or interacts with are not yet available. Future research employing techniques such as cellular fractionation and high-resolution microscopy would be necessary to pinpoint its subcellular localization and identify its primary molecular partners within the cell.

Signaling Pathway Modulation by this compound

Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. However, insights can be drawn from the broader family of compounds. For example, Sanjoinine A has been found to exert anxiolytic-like effects, possibly through the modulation of GABAergic transmission. nih.gov This is achieved by increasing chloride influx and promoting the expression of GABA(A) receptor subunits and glutamic acid decarboxylase (GAD). nih.gov It is plausible that this compound could modulate similar or related neurotransmitter signaling pathways, but this remains to be experimentally verified. Comprehensive studies are needed to investigate the effects of this compound on key signaling cascades, such as those involving MAP kinases, cAMP, or PI3K/Akt, to understand its broader impact on cellular function.

Characterization of Receptor Binding and Ligand-Target Interactions

Detailed characterization of the receptor binding profile and specific ligand-target interactions for this compound is not available in the current scientific literature. To understand its mechanism of action, it would be essential to identify the specific receptors it binds to. Given the effects of the related compound Sanjoinine A on the GABAergic system, potential targets for this compound could include neurotransmitter receptors. nih.gov The table below outlines hypothetical interactions that could be investigated in future research.

Potential Receptor Target Potential Interaction Type Possible Functional Outcome
GABA(A) Receptor SubunitsAllosteric ModulationEnhanced inhibitory neurotransmission
Serotonin ReceptorsAgonist/Antagonist ActivityModulation of mood and sleep pathways
Dopamine ReceptorsAgonist/Antagonist ActivityInfluence on cognitive and motor functions

This table is speculative and intended to guide future research, as direct binding studies for this compound have not been published.

Application of Proteomic and Metabolomic Approaches for Mechanistic Understanding

To date, there are no published studies that have applied proteomic or metabolomic approaches to understand the mechanism of action of this compound. These "omics" technologies would be invaluable in providing an unbiased, system-wide view of the cellular response to this compound.

Proteomics: A proteomic analysis could identify changes in protein expression or post-translational modifications in cells or tissues treated with this compound. This would help in identifying protein networks and pathways that are significantly affected, thereby revealing its molecular targets and mechanisms.

Metabolomics: Metabolomic studies could reveal alterations in the cellular metabolic profile following exposure to this compound. This could highlight changes in key metabolic pathways, such as energy metabolism or neurotransmitter synthesis, providing further clues about its biological function.

The application of these advanced analytical techniques will be a crucial next step in comprehensively understanding the pharmacological effects of this compound.

Structure Activity Relationship Sar Studies

Systematic Chemical Modification and Activity Profiling of Sanjoinine G1

Systematic chemical modification of cyclopeptide alkaloids like this compound involves altering specific parts of the molecule to understand their contribution to biological activity. Synthetic strategies have been developed to access this compound and its epimers, allowing for the study of how structural changes affect their properties. researchgate.netresearchgate.netjst.go.jp One key aspect of the synthesis of this compound is the formation of the alkyl-aryl ether linkage and the macrocyclization to form the 14-membered ring. researchgate.netresearchgate.net Modifications in these synthetic approaches can lead to analogues with variations in the macrocyclic scaffold or the attached amino acid residues. researchgate.netacs.orgnih.gov

Studies on related macrocyclic compounds have explored the impact of varying the macrocyclic ring size and substituents on inhibitory potency against various targets, such as Leishmania infantum. acs.orgdiva-portal.org For instance, expanding the macrocyclic ring by a methylene (B1212753) group or deoxygenating a ketone moiety were strategies used to probe the influence of small structural variations on activity in a series of macrocycles structurally related to hymenocardine. diva-portal.org

Identification of Pharmacophores and Key Structural Determinants for Activity

Identifying the pharmacophore, the minimal set of structural features required for a molecule to exert its biological effect, is a crucial step in SAR studies. While specific pharmacophore models for this compound are not extensively detailed in the provided snippets, research on related cyclopeptide alkaloids and macrocycles provides insights into potential key structural determinants. researchgate.netdiva-portal.orgtranzilla.ru For instance, in a series of macrocycles related to hymenocardine, the acylation of an aniline (B41778) with an aromatic moiety at a specific position (P4) was found to be essential for potent inhibition of L. infantum. diva-portal.org The presence and nature of substituents at different positions on the macrocyclic scaffold significantly influence potency. acs.orgdiva-portal.org The strained nature of the 14-membered ring in cyclopeptide alkaloids like this compound is also a significant structural feature that can impact their conformation and interaction with biological targets. researchgate.nettranzilla.ru

Analytical Methodologies for Quantitative Research and Metabolite Profiling

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Chromatography plays a crucial role in isolating Sanjoinine G1 from the multitude of compounds present in biological samples, which can include plant extracts or biological fluids and tissues from experimental systems. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed due to their high separation efficiency. These techniques are often coupled with sensitive detectors for quantification.

The analysis of compounds from Ziziphus vulgaris var. spinosus, the source of this compound, frequently utilizes liquid chromatography coupled with mass spectrometry (LC-MS) for comprehensive chemical characterization and quantitative analysis colab.wsnih.gov. For instance, UHPLC-Q-Orbitrap-MS has been used for profiling, while UPLC-TQ-MS/MS (tandem mass spectrometry) is applied for the simultaneous quantification of identified compounds mdpi.com. The use of multiple reaction monitoring (MRM) in UPLC-TQ-MS/MS enhances the sensitivity of quantitative analysis mdpi.com.

The complexity of biological matrices, such as plasma or tissue extracts, presents significant challenges due to potential interference from endogenous components chromatographyonline.comchromtech.com. Sample preparation is a critical initial step to remove interfering substances and concentrate the analyte chromtech.commdpi.com. Methods like solid phase extraction (SPE) or dispersive solid phase extraction can be employed for this purpose mdpi.com. Selectivity, defined as the ability of an analytical method to differentiate and quantify the analyte in the presence of other sample components, is paramount and assessed by analyzing blank biological matrix samples chromatographyonline.com.

Chromatography is widely used for quantitative analysis by establishing calibration curves with known concentrations of the analyte to determine concentrations in unknown samples chromtech.com. Method validation parameters such as linearity, recovery, and precision are evaluated to ensure the reliability of the quantitative analysis mdpi.comresearchgate.net.

Advanced Mass Spectrometry and NMR-based Metabolite Profiling of this compound

Advanced analytical techniques, particularly mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the identification and structural elucidation of this compound and its metabolites.

Mass spectrometry, especially high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a powerful tool for metabolite profiling nih.goviqvia.comnih.gov. Techniques like HPLC-Q-TOF-MS/MS are used for the qualitative profiling of compounds, enabling the identification of known and suspected metabolites mdpi.comscirp.org. HRMS provides high mass accuracy and resolution, facilitating the differentiation of compounds with similar masses mdpi.com. Metabolite profiling workflows often involve LC coupled with HRMS for qualitative analysis nih.gov.

NMR spectroscopy is another key technique in metabolomics for profiling and quantifying metabolites in biological systems nih.govfrontiersin.orgunich.itnih.gov. 1H NMR and 2D NMR techniques like 1H-13C HSQC NMR spectroscopy are used to obtain comprehensive metabolite profiles unich.itnih.gov. NMR-based metabolomics allows for the identification and quantification of a wide range of metabolites in complex samples like plasma and urine frontiersin.orgnih.gov. While specific details on this compound metabolite profiling by NMR were not extensively found in the search results, the general applicability of NMR to complex biological matrices for metabolite identification and quantification is well-established frontiersin.orgunich.itnih.gov. Sample treatment procedures for biological fluids like plasma are important for NMR-based metabolomics to remove interfering macromolecules and improve the quality of the data frontiersin.org.

Combining chromatographic separation with advanced MS detection (LC-MS/MS, UHPLC-Q-Orbitrap-MS, HPLC-Q-TOF-MS/MS) allows for both the separation and detailed structural analysis of this compound and its potential biotransformation products mdpi.commdpi.comscirp.org. This hyphenated approach is crucial for identifying and characterizing metabolites present in low concentrations within complex biological matrices.

Bioanalytical Methods for Assessing this compound Presence and Biotransformation in Experimental Systems

Bioanalytical methods are essential for studying the behavior of this compound in biological systems, including its presence, distribution, and biotransformation. These methods involve the analysis of biological samples obtained from in vitro or in vivo experimental systems.

Assessing the metabolic profile of a compound early in research provides insights into its metabolic clearance pathways iqvia.com. Bioanalytical services often utilize LC-MS-based methods to support metabolite identification and profiling in various biological matrices, including liver microsomes, hepatocytes, and preclinical/human clinical samples iqvia.com. High-resolution mass spectrometry capabilities are specifically used for metabolite profiling and identification in these experimental systems iqvia.com.

Sample preparation is a critical step in bioanalysis to handle the complexity of biological matrices chromtech.com. Techniques like protein precipitation and liquid extraction are common sample preparation methods used before LC-MS/MS analysis of compounds in plasma researchgate.net. The validated analytical procedures are then applied to quantify the compound and its metabolites in the collected biological samples researchgate.net.

Future Research Directions and Translational Perspectives

Unresolved Questions in Sanjoinine G1 Biosynthesis and Synthetic Chemistry

Despite advances in the synthesis of cyclopeptide alkaloids, including this compound, challenges remain. The formation of the alkyl-aryl ether linkage, the introduction of unsaturation, and the macrocyclization steps are key synthetic hurdles that have been addressed through various strategies, including intramolecular SNAr reactions and Mitsunobu reactions. researchgate.netnih.govepfl.ch However, there are still opportunities for the application of catalytic enantioselective organometallic reactions to improve synthetic efficiency and control stereochemistry. researchgate.netcapes.gov.br

The biosynthesis of cyclopeptide alkaloids in Ziziphus species is another area with unresolved questions. While metabolomics and transcriptomics studies have begun to shed light on the alkaloid metabolism in jujube fruits, identifying numerous alkaloid metabolites and candidate genes involved in synthesis, the specific regulatory mechanisms remain unclear. frontiersin.orgnih.gov Elucidating the complete biosynthetic pathway of this compound, including the enzymes and genetic elements involved, is crucial for potential biotechnological production and diversification of these compounds. digitellinc.comnih.govresearchgate.net Understanding the origin of plant-sourced peptides like cyclopeptide alkaloids and whether non-ribosomal peptide biosynthesis contributes to their formation are broader questions within plant natural product research. nih.govresearchgate.net

Opportunities for Rational Design and Optimization of Novel Analogues

The established biological activities of this compound and other cyclopeptide alkaloids from Ziziphus present opportunities for the rational design and optimization of novel analogues with improved potency, selectivity, and pharmacokinetic properties. jst.go.jpcolab.ws Structure-activity relationship (SAR) studies are essential in this endeavor. By synthesizing analogues with targeted structural modifications, researchers can explore the impact of different functional groups, ring sizes, and stereochemistries on biological activity. nih.gov The challenges encountered in the total synthesis of this compound, such as the formation of the chiral tertiary alkyl-aryl ether linkage, highlight specific structural features that can be targeted for analogue design. nih.gov The development of efficient synthetic methodologies is paramount to accessing a diverse library of analogues for comprehensive SAR evaluation. researchgate.netcapes.gov.br

Application of Advanced Methodologies for Deeper Mechanistic Discovery

Advanced methodologies are needed to gain a deeper understanding of the mechanisms underlying the biological effects of this compound. While some studies suggest potential interactions with GABAergic systems for related cyclopeptide alkaloids like Sanjoinine A, the precise molecular targets and pathways modulated by this compound are not fully elucidated. mdpi.comird.fr Techniques such as target identification assays, protein binding studies, and advanced spectroscopic methods can help pinpoint the specific biomolecules with which this compound interacts. mdpi.com Furthermore, applying techniques like quantitative proteomics and transcriptomics can reveal the cellular pathways and networks influenced by this compound treatment. frontiersin.orgnih.gov In silico approaches, such as molecular docking and dynamics simulations, can complement experimental studies by providing insights into the binding interactions and conformational dynamics of this compound with potential targets. acs.org

Potential for Pre-clinical Lead Development Based on Established Activities

Based on the established biological activities of this compound, particularly its sedative and hypnotic effects, there is potential for its development as a pre-clinical lead compound. mdpi.comuantwerpen.be Further pre-clinical studies are necessary to evaluate its efficacy in relevant animal models of insomnia, anxiety, or other conditions where its activity may be beneficial. These studies should aim to determine optimal dosing strategies, assess pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and evaluate potential toxicity in accordance with regulatory guidelines. While safety and adverse effect profiles are outside the scope of this article, thorough toxicological evaluations are a critical part of pre-clinical development. The identification of this compound as a component of traditional Chinese medicine with a long history of use for sleep and anxiety disorders provides a basis for exploring its potential in modern medicine. scirp.orgsemanticscholar.org However, rigorous scientific validation through well-designed pre-clinical studies is essential before any clinical translation can be considered.

Q & A

Q. How is Sanjoinine G1 structurally characterized, and what analytical techniques are critical for confirming its identity?

this compound’s structure includes cyclic peptide motifs and unique post-translational modifications, as evidenced by NMR, mass spectrometry, and X-ray crystallography . Key steps include:

  • Purification : Use HPLC or LC-MS to isolate the compound from crude extracts.
  • Structural elucidation : Combine 2D-NMR (e.g., COSY, NOESY) with high-resolution MS/MS fragmentation to resolve stereochemistry and connectivity.
  • Validation : Compare spectral data with existing databases or synthesized standards to confirm identity .

Q. What experimental design principles ensure reproducibility in this compound bioactivity studies?

  • Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays) and solvent controls.
  • Dosage standardization : Use molarity-based concentrations rather than mass/volume to account for molecular weight variability.
  • Replication : Perform triplicate experiments with independent biological replicates to minimize batch effects .
  • Documentation : Publish detailed protocols in supplementary materials, including instrument calibration parameters and raw data .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Meta-analysis : Compare studies using criteria such as assay type (e.g., cell-based vs. enzymatic), purity of the compound, and experimental conditions (pH, temperature) .
  • Statistical re-evaluation : Apply tools like Bland-Altman plots or sensitivity analysis to identify outliers or confounding variables .
  • Hypothesis refinement : Re-test conflicting results under standardized conditions to isolate causative factors (e.g., solvent interference, enzyme isoforms) .

Advanced Research Questions

Q. What genomic and proteomic tools are used to investigate this compound biosynthesis in its native organism?

  • Genome mining : Identify biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases, modifying enzymes) using tools like antiSMASH or BLAST homology searches .
  • Heterologous expression : Clone candidate genes into model systems (e.g., E. coli, yeast) to validate enzymatic functions.
  • CRISPR-Cas9 knockout : Disrupt putative biosynthetic genes to confirm their role in this compound production .

Q. How can researchers optimize this compound yield in laboratory settings while maintaining structural fidelity?

  • Fermentation optimization : Test variables like carbon/nitrogen sources, aeration, and induction timing using Design of Experiments (DoE) methodologies .
  • Post-translational modification engineering : Co-express modifying enzymes (e.g., methyltransferases, oxidases) to enhance yield or stability .
  • Analytical monitoring : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time yield tracking .

Q. What computational strategies are effective in predicting this compound’s molecular targets or mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
  • Network pharmacology : Construct protein-protein interaction networks to identify secondary targets or off-site effects.
  • Machine learning : Train models on existing bioactivity data to predict novel targets or synergistic compounds .

Q. How should researchers navigate contradictory findings about this compound’s pharmacokinetic properties?

  • In silico modeling : Predict absorption/distribution using tools like GastroPlus or PK-Sim, incorporating physicochemical properties (logP, solubility).
  • Interspecies comparisons : Evaluate metabolic stability across models (e.g., human vs. rodent liver microsomes) to identify species-specific biases.
  • Tracer studies : Use isotopically labeled this compound to track metabolic pathways in vivo .

Methodological Guidance

What frameworks ensure rigorous formulation of research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Define scope (e.g., “Does this compound inhibit X enzyme in Y cell line under Z conditions?”).
  • Align hypotheses with gaps in literature (e.g., unresolved biosynthetic steps or unvalidated therapeutic claims) .

Q. How can researchers integrate multi-omics data to study this compound’s biological role?

  • Transcriptomics : Correlate this compound exposure with differential gene expression (RNA-seq).
  • Metabolomics : Use LC-MS/MS to identify downstream metabolites affected by the compound.
  • Data integration : Apply pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to unify findings into a systems-level model .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound research data in publications?

  • Tables/Figures : Use well-labeled diagrams for structural data and dose-response curves. Avoid duplicating data in text and visuals .
  • Supplementary Materials : Include raw NMR spectra, crystallization parameters, and statistical analysis scripts (e.g., R/Python code) .
  • Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.